4-Acetamido-3-hydroxybenzoic acid
Overview
Description
4-Acetamido-3-hydroxybenzoic acid is a chemical compound that has been studied for its potential applications in various fields, including medicine and polymer synthesis. Although the provided papers do not directly discuss 4-Acetamido-3-hydroxybenzoic acid, they do provide insights into related compounds and their synthesis, properties, and applications, which can be extrapolated to understand 4-Acetamido-3-hydroxybenzoic acid.
Synthesis Analysis
The synthesis of related compounds, such as 4-hydroxybenzoic acid derivatives, involves condensation reactions using carboxylic acid anhydrides, acid chlorides, and diphenylcarbonate . For instance, the bulk condensation of 4-hydroxybenzoic acid with acetic anhydride yields high molecular weight poly(4-hydroxybenzoate)s with high degrees of polymerization . Similarly, the synthesis of 4-acetamido-2-ethoxybenzoyl hydrazine, a derivative, is achieved by reacting hydrazine with methyl 4-acetamido-2-ethoxybenzoate, followed by condensation with different aldehydes . These methods could potentially be adapted for the synthesis of 4-Acetamido-3-hydroxybenzoic acid.
Molecular Structure Analysis
The molecular structure of a related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been analyzed, revealing that it crystallizes as hydrogen-bonded dimers with specific dihedral angles for its substituent groups . This information suggests that 4-Acetamido-3-hydroxybenzoic acid may also form specific molecular arrangements influenced by its functional groups, which could affect its physical properties and reactivity.
Chemical Reactions Analysis
The chemical reactions involving 4-hydroxybenzoic acid derivatives are diverse. For example, the kinetics of 4-acetoxybenzoic acid synthesis from 4-hydroxybenzoic acid using acetic anhydride has been studied, providing insights into the reaction mechanism and rate . This knowledge can be useful in optimizing the synthesis of 4-Acetamido-3-hydroxybenzoic acid by understanding the factors that influence its reaction rates and yields.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxybenzoic acid derivatives are influenced by their molecular structures. For instance, the substituted poly(4-hydroxybenzoate)s synthesized from various 4-hydroxybenzoic acids exhibit different degrees of crystallinity and thermal stability, as indicated by differential scanning calorimetry and thermogravimetric analyses . Additionally, the pseudopolymorphs of a hydroxybenzoic acid derivative demonstrate the influence of solvent molecules on the formation of hydrogen-bonded network structures in the solid state . These findings suggest that the physical and chemical properties of 4-Acetamido-3-hydroxybenzoic acid would also be affected by its specific substituents and the conditions under which it is synthesized and crystallized.
Scientific Research Applications
Antibacterial Properties
4-Acetamido-3-hydroxybenzoic acid and its derivatives have been studied for their antibacterial properties. Bulbiferates A and B, derivatives of 3-acetamido-4-hydroxybenzoate, isolated from Microbulbifer sp., demonstrated antibacterial activity against Escherichia coli and methicillin-sensitive Staphylococcus aureus (Jayanetti et al., 2019).
Industrial Applications
4-Hydroxybenzoic acid, a related compound, serves as a versatile intermediate for producing value-added bioproducts used in various industries, including food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).
Polymer Synthesis
Hydroxybenzoic acid derivatives play a significant role in polymer synthesis. Pseudopolymorphs of a derivative of 4-hydroxybenzoic acid were characterized, focusing on their self-assembly in solid lattice, which is relevant for polymer production (Jayaraman et al., 2004).
Skin Absorption and Hydrolysis
Studies on parabens, esters of 4-hydroxybenzoic acid, have investigated their dermal absorption and hydrolysis. These findings are crucial for understanding the disposition of these compounds upon dermal exposure (Jewell et al., 2007).
Biochemical Characterization
4-Hydroxybenzoic acid's biochemical properties have been explored, such as its hydroxylation by Corynebacterium glutamicum, which uses it as a carbon source (Huang et al., 2008).
Food Safety Analysis
Parabens, derivatives of 4-hydroxybenzoic acid, have been analyzed in food products using techniques like HPLC–MS/MS. This research is crucial for food safety and quality control (Cao et al., 2013).
Platform for Production of Hydroxybenzoic Acids
Corynebacterium glutamicum has been developed as a platform for the production of hydroxybenzoic acids, demonstrating the microbial potential in producing these compounds (Kallscheuer & Marienhagen, 2018).
Synthesis Kinetics
The kinetics of synthesizing 4-acetoxybenzoic acid, a derivative, has been investigated, providing valuable information for its production and use in high-temperature polymers (Vora et al., 2003).
properties
IUPAC Name |
4-acetamido-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-7-3-2-6(9(13)14)4-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMQDIKMQHBQIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329643 | |
Record name | 4-acetamido-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-3-hydroxybenzoic acid | |
CAS RN |
10098-40-5 | |
Record name | 4-acetamido-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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